2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide
Overview
Description
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is commonly referred to as MMB or MMB-2201 and is a synthetic cannabinoid that mimics the effects of the natural cannabinoids found in the cannabis plant.
Scientific Research Applications
MMB has been extensively studied for its potential applications in biomedical research. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. MMB has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, epilepsy, and Parkinson's disease.
Mechanism of Action
MMB exerts its effects by binding to the cannabinoid receptors in the brain and other parts of the body. The binding of MMB to these receptors results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
MMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve cognitive function, and protect against neuronal damage. MMB has also been shown to have anticonvulsant and antipsychotic effects.
Advantages and Limitations for Lab Experiments
MMB has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MMB also has a long half-life, which makes it easier to study its effects over a longer period. However, MMB has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. MMB also has a high affinity for the cannabinoid receptors, which can make it difficult to study its effects in isolation.
Future Directions
There are several future directions for the study of MMB. One area of research is the development of more selective cannabinoid receptor ligands that can target specific receptors. Another area of research is the investigation of the long-term effects of MMB on the brain and other organs. Finally, the potential use of MMB as a therapeutic agent for various diseases should be explored further.
Conclusion:
In conclusion, MMB is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in biomedical research. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been investigated for its potential use in the treatment of various diseases. While MMB has several advantages for use in lab experiments, its long-term effects are not yet fully understood, and more research is needed to fully understand its potential applications.
properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-16-12-14-17(15-13-16)29(26,27)24(2)20-10-6-4-8-18(20)22(25)23-19-9-5-7-11-21(19)28-3/h4-15H,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNNKEIRUPHHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=CC=C3SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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